molecular formula C24H20ClN5O5 B2582248 methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886900-31-8

methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2582248
CAS No.: 886900-31-8
M. Wt: 493.9
InChI Key: DNTSWOJGGSIXDY-UHFFFAOYSA-N
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Description

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a tricyclic imidazo[2,1-f]purine derivative characterized by a fused imidazole-purine scaffold. Key structural features include:

  • Position 8: A 5-chloro-2-methoxyphenyl substituent, which introduces electron-withdrawing (Cl) and electron-donating (OMe) groups.
  • Position 1: A methyl group, likely influencing steric and metabolic stability.
  • Acetate side chain: A methyl ester at the 3-position, which may serve as a prodrug moiety for hydrolysis to a carboxylic acid in vivo.

This compound belongs to a class of kinase inhibitors, as inferred from structural analogs in and , which highlight modifications at positions 7 and 8 to optimize target binding and selectivity .

Properties

CAS No.

886900-31-8

Molecular Formula

C24H20ClN5O5

Molecular Weight

493.9

IUPAC Name

methyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20ClN5O5/c1-27-21-20(22(32)29(24(27)33)13-19(31)35-3)28-12-17(14-7-5-4-6-8-14)30(23(28)26-21)16-11-15(25)9-10-18(16)34-2/h4-12H,13H2,1-3H3

InChI Key

DNTSWOJGGSIXDY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazopurines and is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C24H21N5O5C_{24}H_{21}N_{5}O_{5}, and it has a molecular weight of 459.5 g/mol. The IUPAC name reflects its intricate structure, which includes a methoxyphenyl group and an imidazo[2,1-f]purine core.

PropertyValue
Molecular FormulaC24H21N5O5
Molecular Weight459.5 g/mol
IUPAC NameThis compound
InChI KeyUNUBBWNPRWXJQK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies suggest that it may act as an antagonist at specific adenosine receptors, particularly the A3 receptor subtype. This interaction could lead to modulation of cellular signaling pathways involved in inflammation and tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Preliminary assays indicate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Experimental models have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-f]purines exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of substituents in enhancing potency against specific cancer types .
  • Antimicrobial Activity : Research published in Pharmaceutical Biology reported on a series of imidazo[2,1-f]purine derivatives showing promising activity against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .
  • Inflammation Model : A study in Biochemical Pharmacology investigated the anti-inflammatory properties of related compounds and found that they effectively downregulated TNF-alpha levels in macrophage cultures .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with imidazo[2,1-f]purine structures can act as potent inhibitors against specific cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines expressing c-Met kinase. This is significant as c-Met is often overexpressed in various cancers .

Targeting Adenosine Receptors

Adenosine receptors are vital targets in drug discovery due to their role in numerous physiological processes:

  • Receptor Affinity : Compounds like this compound may enhance affinity for adenosine receptors through structural modifications that improve hydrophilicity and receptor binding .

Case Studies

Several studies have explored the applications of similar compounds:

StudyFindings
Synthesized imidazopyridine derivatives showed significant c-Met kinase inhibitory activity and induced apoptosis in cancer cells.
Investigated derivatives for their potential as PET imaging agents due to their high affinity for adenosine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related imidazo[2,1-f]purine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Structural and Functional Modifications

Compound ID Position 7 Position 8 R Group Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound Phenyl 5-Cl-2-MeO-phenyl Methyl ester ~513.91* Reference compound for comparison -
(839682-40-5) Unsubstituted 2-Methylphenyl Methyl ester ~406.44 Lacks Cl/OMe at position 8; reduced polarity
(Compound 65) 4'-Hydroxyphenyl 2-Methoxyphenyl - ~418.41 Hydroxyl group at position 7 enhances H-bonding
(Compound 70) p-Cyanophenyl 2-Methoxyphenyl - ~488.87 Cyano group increases electron deficiency
Phenyl Unsubstituted Acetamide ~375.38 Amide replaces ester; improved metabolic stability
(878421-36-4) - Trimethyl substitution Carboxylic acid ~320.31 Acidic R group; higher solubility vs. ester

*Calculated molecular weight based on formula C25H20ClN5O5.

Key Observations

analogs with simpler substituents (e.g., 2-methylphenyl in ) . p-Cyanophenyl () introduces strong electron-withdrawing effects, which may enhance interactions with hydrophobic kinase pockets .

Pharmacokinetic Implications :

  • The methyl ester in the target compound is a prodrug motif, contrasting with the carboxylic acid () and acetamide (). Esters generally exhibit better membrane permeability but require hydrolysis for activation .

Synthetic Accessibility :

  • Analogs in and are synthesized via regioselective substitutions at positions 7 and 8 using reflux conditions (e.g., H2SO4 in ), suggesting shared synthetic routes for this class .

Structure-Activity Relationship (SAR) :

  • Phenyl at position 7 (target compound and ) is critical for aromatic stacking, while 4'-hydroxyphenyl () introduces polar interactions .
  • Trimethyl substitution () reduces steric bulk but may limit target engagement due to decreased aromaticity .

Contradictions and Limitations

  • No direct biological data (e.g., IC50) for the target compound are provided in the evidence. Inferences are drawn from structural analogs.
  • and discuss unrelated scaffolds (e.g., dibenzodiazepines, pyridines), limiting their relevance to this comparison .

Q & A

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for coupling reactions). Multi-step protocols should prioritize intermediates with confirmed purity via HPLC. Design of Experiments (DoE) methodologies, including fractional factorial designs, can reduce trial-and-error by identifying critical factors affecting yield (e.g., molar ratios, reaction time) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.
  • X-ray Crystallography : Resolve 3D conformation for comparison with computational models (e.g., Density Functional Theory (DFT)) .
  • HPLC-PDA : Monitor purity (>95%) and detect byproducts from side reactions (e.g., hydrolysis of the ester group).

Q. How should initial biological activity assays be designed for this compound?

  • Methodological Answer : Prioritize enzymatic inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or radiometric protocols. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC50_{50}/EC50_{50}). For cell-based assays, use immortalized lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and selectivity .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide experimental prioritization?

  • Methodological Answer :
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. Focus on binding affinity (ΔG) and interaction hotspots (e.g., hydrogen bonds with the methoxy group).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Train algorithms using structural analogs (e.g., imidazo[2,1-f]purine derivatives) to predict ADMET properties .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer : Cross-validate findings using orthogonal methods:
  • In vitro vs. in vivo : Compare enzymatic inhibition with pharmacokinetic profiles (e.g., bioavailability in rodent models).
  • Species-Specific Differences : Test humanized cell lines or primary cells to address interspecies variability.
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structural-activity relationships (SAR) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :
  • Isosteric Replacements : Substitute the methyl ester with bioisosteres (e.g., amides) to reduce esterase-mediated hydrolysis.
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl groups) to slow oxidative metabolism.
  • Prodrug Strategies : Mask polar groups (e.g., acetate) with enzymatically cleavable linkers .

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